Gilteritinib (formerly ASP2215) is a small molecule classified as a tyrosine kinase inhibitor (TKI). [] It is primarily known for its potent and selective inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and AXL. [] In scientific research, Gilteritinib serves as a valuable tool for investigating the role of FLT3 and AXL in various cellular processes, particularly in the context of AML. It allows researchers to manipulate the activity of these kinases and study the downstream consequences on cell proliferation, differentiation, and survival.
Expanding therapeutic applications: The broad range of activity of Gilteritinib against several tyrosine kinases, including ALK, warrants further investigation into its potential applications in other malignancies beyond AML. []
Investigating the role of the immune system: Research into the influence of the immune system on Gilteritinib's activity is crucial. [] Understanding how T cell and NK cell populations interact with AML cells in the presence of Gilteritinib could lead to the development of immunotherapeutic approaches that synergize with the drug's effects.
Gilteritinib is a novel compound primarily developed as a targeted therapy for acute myeloid leukemia (AML) characterized by mutations in the FMS-like tyrosine kinase-3 gene. This compound is recognized for its potent and selective inhibition of both the wild-type and mutated forms of the FMS-like tyrosine kinase-3 receptor, particularly the internal tandem duplications that lead to constitutive activation of this receptor. Gilteritinib has shown promise in improving survival rates among patients with relapsed or refractory AML, making it a significant advancement in oncological pharmacotherapy .
Gilteritinib, initially known as ASP2215, belongs to the class of small molecule tyrosine kinase inhibitors. These compounds are designed to interfere with the signaling pathways that promote cell proliferation and survival in cancer cells. Specifically, Gilteritinib targets the FMS-like tyrosine kinase-3 receptor, which plays a critical role in hematopoiesis and is frequently mutated in various hematological malignancies, including AML. The rapid development of Gilteritinib was facilitated by prior research into other inhibitors targeting the same pathway, allowing for a more streamlined approach to its clinical application .
The synthesis of Gilteritinib involves several key steps that utilize standard organic chemistry techniques. The initial stages typically include:
Detailed methodologies often include techniques such as high-performance liquid chromatography for purification and characterization of intermediates and final products .
Gilteritinib's molecular structure can be described by its chemical formula and specific functional groups that contribute to its activity:
The three-dimensional conformation of Gilteritinib allows it to effectively bind to the active site of the target enzyme, inhibiting its function .
Gilteritinib undergoes various chemical reactions that are critical for its pharmacological activity:
The mechanism of action of Gilteritinib is centered on its ability to inhibit the FMS-like tyrosine kinase-3 receptor:
Gilteritinib exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for effective drug delivery .
The primary application of Gilteritinib lies within oncology, specifically in treating patients with acute myeloid leukemia harboring FMS-like tyrosine kinase-3 mutations:
The FLT3 receptor comprises five extracellular immunoglobulin-like domains, a transmembrane region, a cytoplasmic juxtamembrane (JM) domain, and two intracellular tyrosine kinase domains (TKD1 and TKD2). In healthy hematopoiesis, FLT3 activation requires binding by its ligand (FL), inducing receptor dimerization, trans-phosphorylation, and downstream signaling through STAT5, RAS/MAPK, and PI3K/AKT pathways [1] [8].
FLT3-ITD mutations typically involve in-frame duplications of 3 to over 100 nucleotides within exons 14 or 15, encoding the JM domain (amino acids 572-613) [1] [6]. The JM domain normally exerts autoinhibitory control over the TKD. ITD insertions disrupt this autoinhibition, leading to ligand-independent dimerization, constitutive autophosphorylation, and persistent activation of downstream pro-survival and proliferative signals [1] [8]. Notably, FLT3-ITD mutations preferentially activate STAT5 signaling compared to wild-type FLT3, contributing to leukemic cell survival [1]. Insertion sites (IS) vary significantly; approximately 70% occur within the JM domain (JMD-ITDs), while ~30% occur in the beta1-sheet of TKD1 (TKD1-ITDs) [6]. TKD1-ITDs confer unique structural changes and differential sensitivity to FLT3 inhibitors compared to JMD-ITDs [6] [8].
FLT3-TKD mutations most commonly affect codon D835 within the activation loop of TKD1 (exon 20), often substituting aspartic acid with tyrosine (D835Y) or histidine [1] [3] [8]. Less frequent TKD mutations involve deletions or insertions around this codon. These mutations stabilize the activation loop in an open, active conformation, facilitating constitutive kinase activity independent of ligand binding or dimerization [1] [8]. While TKD mutations activate similar downstream pathways as ITD mutations (MAPK, AKT), their STAT5 activation is generally less pronounced [1].
Table 1: Characteristics of FLT3 Mutations in AML
Mutation Type | Genomic Location | Frequency in AML | Primary Molecular Consequence | Common Co-occurring Mutations |
---|---|---|---|---|
FLT3-ITD | Exons 14/15 (JM domain), rarely TKD1 | 20-25% | Disrupted autoinhibition → Ligand-independent dimerization & constitutive activation | NPM1 (53.5%), DNMT3A (34.6%) [3] |
FLT3-TKD | Exon 20 (TKD, D835) | 5-10% | Stabilized active kinase conformation → Ligand-independent activation | MLL rearrangements, AML1-ETO [3] |
FLT3 mutations confer significant prognostic implications in AML, although the impact varies considerably based on mutation type, allelic burden, insertion site, and coexisting genetic alterations.
FLT3-ITD is widely recognized as a marker of poor prognosis. Patients harboring FLT3-ITD typically present with high leukocyte counts (mean WBC 72.9 × 10⁹/L vs. 24.2 × 10⁹/L in FLT3-wild-type (FLT3wt) AML; P=0.000), elevated bone marrow blast percentages (mean 65.9% vs. 56.0%; P=0.024), and are predominantly found within cytogenetically normal AML (NK-AML; 64.8% vs. 48.4%; P=0.043) [3]. The negative prognostic impact is significantly influenced by the mutant allelic ratio (AR), calculated as the ratio of mutant to wild-type alleles. Patients with a high AR (≥0.5) experience significantly worse overall survival (OS), relapse-free survival (RFS), and event-free survival (EFS) compared to those with low AR (<0.5) or FLT3wt AML [1] [6] [14]. Furthermore, the insertion site (IS) within FLT3 independently affects outcomes. Patients with ITDs inserting into the TKD1 beta1-sheet (TKD1-ITD) exhibit inferior survival compared to those with JM domain insertions (JMD-ITD), with estimated 4-year OS probabilities of 0.30 vs. 0.44 (P=0.032) [6]. This effect persists even in the era of FLT3 inhibitor therapy [6]. Co-occurring mutations modulate prognosis: NPM1 mutations partially ameliorate the adverse effect of FLT3-ITD, particularly when the AR is low, leading to classification in the intermediate-risk category per ELN 2017 guidelines [1] [15]. Conversely, co-mutations in WT1 or TET2 are associated with particularly dismal outcomes [3] [9].
FLT3-TKD mutations exhibit a less clear prognostic impact compared to ITD. While some studies suggested a potential negative effect, meta-analyses and large cohorts like the RATIFY trial found no significant independent prognostic value for FLT3-TKD regarding OS, EFS, or CIR when adjusted for other factors [2] [8] [9]. Unlike ITD, TKD mutation burden does not correlate strongly with outcome [2]. However, FLT3-TKD mutations frequently co-occur with specific cytogenetic abnormalities like inv(16) and MLL rearrangements [2] [3].
Table 2: Prognostic Factors in FLT3-Mutated AML
Factor | Impact on Prognosis | Key Findings | Clinical Implication |
---|---|---|---|
FLT3-ITD Allelic Ratio (AR) | High AR (≥0.5) = Poor | Independent predictor of OS, RFS, EFS; Higher relapse rates [1] [6] | Incorporated into ELN 2017 risk stratification (Intermediate if NPM1mut/ITDlow; Adverse if ITDhigh) |
FLT3-ITD Insertion Site (IS) | TKD1-ITD = Poor | 4-yr OS: JMDsole 44%, JMD/TKD1 50%, TKD1sole 30% (P=0.032) [6] | May influence response to FLT3 inhibitors; Resistance to midostaurin more common with TKD1-ITD |
Co-mutation: NPM1 | Favorable within FLT3-ITD | Abrogates negative impact of WT1 mutation; Improves outcome particularly with low ITD AR [9] | Defines intermediate-risk group in ELN 2017/2022 |
Co-mutation: WT1 | Adverse | Strong negative prognostic impact; Interaction with NPM1 and treatment (Midostaurin beneficial in WT1mut) [9] | Potential marker for intensified therapy/HSCT |
FLT3-TKD Mutation | Controversial/Neutral | No significant independent impact on OS/EFS in multivariate analyses [2] [8] [9] | Less influential on risk stratification than ITD |
The discovery of FLT3 mutations in 1996/1997 ignited intense efforts to develop targeted inhibitors [1] [8]. First-generation FLT3 inhibitors (e.g., midostaurin, lestaurtinib, sorafenib) were multi-kinase inhibitors with relatively modest activity against FLT3 and significant off-target effects. Sorafenib, initially developed as a RAF kinase inhibitor, demonstrated FLT3 inhibitory activity and showed promise in early trials, improving overall response rates (ORR) when combined with chemotherapy in FLT3-ITD+ AML (ORR 79% vs. 58% for mono-chemotherapy; P=0.039) [4]. However, its lack of specificity contributed to toxicity and limited efficacy.
The landmark RATIFY/CALGB 10603 trial established midostaurin, a type I multi-kinase inhibitor, as the first FLT3 inhibitor to significantly improve survival in newly diagnosed FLT3-mutated AML (ITD or TKD) when combined with intensive chemotherapy. Compared to chemotherapy plus placebo, midostaurin combination therapy significantly improved median OS (74.7 vs. 25.6 months; HR 0.78, P=0.009) and EFS (8.0 vs. 3.0 months; P<0.001) [6] [17]. This benefit was consistent across FLT3 mutation subtypes (ITD and TKD) and allelic ratios [17], leading to FDA approval in 2017. However, midostaurin's limitations included incomplete suppression of FLT3 signaling, susceptibility to resistance mutations (particularly at the D835 residue in the TKD), and significant inhibition of other kinases (KIT, PKC, VEGFR, PDGFR) causing off-target toxicities [5] [7] [8].
The need for more potent and selective agents drove the development of second-generation FLT3 inhibitors. These were designed for enhanced specificity, greater potency against both FLT3-ITD and FLT3-TKD (including activation loop mutations like D835Y), and activity against common resistance mutations. Quizartinib (AC220, a type II inhibitor) demonstrated high single-agent activity in relapsed/refractory (R/R) FLT3-ITD+ AML but showed limited efficacy against TKD mutations, which often confer resistance to type II inhibitors [8] [19]. Crenolanib, a potent type I inhibitor active against both ITD and TKD mutations, showed promise in early-phase trials [8].
Gilteritinib (ASP2215) emerged as a highly potent, oral, second-generation type I FLT3/AXL inhibitor. Preclinical studies highlighted its superior selectivity and ability to inhibit both FLT3-ITD and FLT3-TKD mutations (including FLT3-ITD-D835Y and FLT3-D835Y), overcoming a key resistance mechanism to earlier type II inhibitors [5] [7] [8]. Its single-agent activity was confirmed in the phase I/II CHRYSALIS trial, where gilteritinib induced responses in 40% of heavily pretreated R/R FLT3mut+ AML patients, with a composite complete remission (CRc) rate of 52% at the 120 mg/day dose selected for phase III evaluation [7] [10].
The subsequent phase III ADMIRAL trial proved pivotal, comparing single-agent gilteritinib (120 mg/day) to salvage chemotherapy (investigator's choice: MEC, FLAG-IDA, or low-dose cytarabine/azacitidine) in 371 patients with R/R FLT3mut+ AML. Gilteritinib significantly improved median OS (9.3 months vs. 5.6 months; HR 0.637, P<0.001), CR/CRh rate (34.0% vs. 15.3%), and transfusion independence rates (31.1% of transfusion-dependent patients became independent) [7] [10]. This practice-changing study led to FDA approval of gilteritinib for R/R FLT3mut+ AML in 2018, establishing it as a new standard of care. Gilteritinib's success validated the strategy of potent, selective FLT3 inhibition and demonstrated that targeted monotherapy could outperform conventional chemotherapy in molecularly defined AML subsets. Ongoing research explores gilteritinib in frontline combinations and maintenance settings.
Table 3: Evolution of Key FLT3 Inhibitors in AML
Inhibitor (Generation) | Type | Key Targets | Pivotal Trial/Setting | Outcome vs. Comparator | Limitations |
---|---|---|---|---|---|
Midostaurin (1st) | I (Multi-TKI) | FLT3, KIT, PKC, VEGFR, PDGFR | RATIFY (ND, ITD/TKD + Chemo) | ↑ OS (74.7 vs 25.6 mo; P=0.009) ↑ EFS (8 vs 3 mo) [6] [17] | Modest FLT3 potency; Off-target toxicity; Susceptible to TKD resistance mutations |
Sorafenib (1st) | II (Multi-TKI) | FLT3, RAF, VEGFR, PDGFR | Various (R/R or ND + Chemo) | ↑ ORR with chemo (P=0.039) [4]; Improved EFS in some studies | Significant off-target effects; Skin toxicity; Limited single-agent durability |
Quizartinib (2nd) | II (Selective) | FLT3 (ITD), KIT | QuANTUM-R (R/R ITD+) | ↑ OS (27 vs 20 wk; HR 0.76) vs Chemo [8] | Limited activity vs TKD mutations; Susceptible to D835 resistance; QT prolongation |
Gilteritinib (2nd) | I (Selective) | FLT3 (ITD/TKD), AXL | ADMIRAL (R/R ITD/TKD) | ↑ OS (9.3 vs 5.6 mo; HR 0.637, P<0.001) ↑ CR/CRh (34% vs 15.3%) [7] [10] | Resistance via on-target mutations (e.g., F691L) or parallel pathways |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7